molecular formula C9H17NO2 B146638 2-(Diethylamino)ethyl acrylate CAS No. 2426-54-2

2-(Diethylamino)ethyl acrylate

Cat. No.: B146638
CAS No.: 2426-54-2
M. Wt: 171.24 g/mol
InChI Key: QHVBLSNVXDSMEB-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl acrylate is an organic compound with the molecular formula C9H17NO2. It is a colorless to slightly yellowish liquid with a pungent, amine-like odor. This compound is primarily used as a monomer in the production of polymers and copolymers, which find applications in various industries, including pharmaceuticals, coatings, and adhesives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Diethylamino)ethyl acrylate can be synthesized through the esterification of acrylic acid with 2-(diethylamino)ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to maximize yield and efficiency. The use of inhibitors, such as monomethyl ether hydroquinone, is common to prevent unwanted polymerization during the production and storage of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-(Diethylamino)ethyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl acrylate in polymerization involves the formation of free radicals that initiate the polymerization process. The double bond in the acrylate group reacts with the free radicals, leading to the formation of long polymer chains. In pH-responsive applications, the compound’s amine group can undergo protonation and deprotonation, altering the polymer’s solubility and swelling behavior .

Comparison with Similar Compounds

Uniqueness: 2-(Diethylamino)ethyl acrylate is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly useful in the synthesis of pH-responsive polymers. Its ability to form stable polymers with a wide range of mechanical and chemical properties sets it apart from similar compounds .

Properties

IUPAC Name

2-(diethylamino)ethyl prop-2-enoate
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InChI

InChI=1S/C9H17NO2/c1-4-9(11)12-8-7-10(5-2)6-3/h4H,1,5-8H2,2-3H3
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InChI Key

QHVBLSNVXDSMEB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCN(CC)CCOC(=O)C=C
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Molecular Formula

C9H17NO2
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Related CAS

25085-18-1
Record name Poly(diethylaminoethyl acrylate)
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DSSTOX Substance ID

DTXSID4051900
Record name 2-(Diethylamino)ethyl acrylate
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Molecular Weight

171.24 g/mol
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Physical Description

Clear light yellow liquid; [MSDSonline]
Record name 2-(Diethylamino)ethyl acrylate
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Boiling Point

70 °C @ 0.67 kPa (5 mm Hg)
Record name 2-(DIETHYLAMINO)ETHYL ACRYLATE
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Flash Point

195 °F (91 °C) (open cup)
Record name 2-(DIETHYLAMINO)ETHYL ACRYLATE
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Density

1.4425 @ 20 °C/4 °C
Record name 2-(DIETHYLAMINO)ETHYL ACRYLATE
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Vapor Density

5.9 (AIR= 1)
Record name 2-(DIETHYLAMINO)ETHYL ACRYLATE
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Vapor Pressure

0.23 [mmHg]
Record name 2-(Diethylamino)ethyl acrylate
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CAS No.

2426-54-2
Record name (Diethylamino)ethyl acrylate
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Record name 2-Propenoic acid, 2-(diethylamino)ethyl ester
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Melting Point

< -60 °C
Record name 2-(DIETHYLAMINO)ETHYL ACRYLATE
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Synthesis routes and methods

Procedure details

50 Grams of N,N-diethylaminoethyl methacrylate, 50 g. of methyl methacrylate, 1 g. of Dupanol ME, 1 g. of Emulphor ON-870, 6 g. of ethylene diacrylate, 1 g. of potassium persulfate, and 0.5 g. of sodium bisulfite are dissolved or mixed with 1,000 g. of water. This mixture is tumbled in a water bath at 60° C. for 24 hr. to obtain a crosslinked copolymer of methyl methacrylate and N,N-diethylaminoethyl acrylate. The crosslinked polymer is separated from the aqueous dispersion by the method described in Example 4.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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